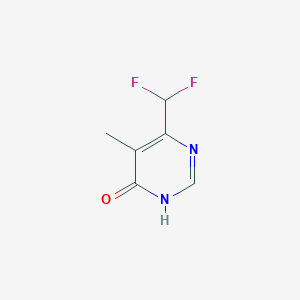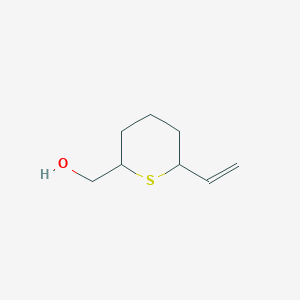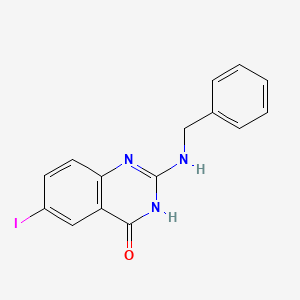
2-(Benzylamino)-6-iodoquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-iodoquinazolin-4(3H)-one. This can be achieved by iodination of quinazolin-4(3H)-one using iodine and an oxidizing agent such as potassium iodate.
Benzylation: The next step involves the introduction of the benzylamino group. This can be done by reacting 6-iodoquinazolin-4(3H)-one with benzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(Benzylamino)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzylamino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 2-(Benzylamino)-6-substituted-quinazolin-4(3H)-one derivatives.
Oxidation: Formation of quinazolinone N-oxides or other oxidized derivatives.
Reduction: Formation of reduced quinazolinone derivatives with altered functional groups.
科学研究应用
2-(Benzylamino)-6-iodoquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may facilitate binding to the active site of enzymes, while the iodine atom can enhance the compound’s lipophilicity, improving its cellular uptake. The compound may inhibit enzyme activity by forming stable complexes or by interfering with substrate binding, leading to the disruption of critical biological pathways.
相似化合物的比较
Similar Compounds
2-(Benzylamino)-4(3H)-quinazolinone: Lacks the iodine atom, which may result in different biological activity and pharmacokinetic properties.
6-Iodoquinazolin-4(3H)-one: Lacks the benzylamino group, which may affect its ability to interact with biological targets.
2-(Amino)-6-iodoquinazolin-4(3H)-one: Similar structure but with an amino group instead of a benzylamino group, potentially altering its biological activity.
Uniqueness
2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both benzylamino and iodo groups, which can confer distinct biological activities and chemical reactivity. The combination of these functional groups may enhance its potential as a therapeutic agent by improving its binding affinity to targets and its pharmacokinetic properties.
属性
分子式 |
C15H12IN3O |
|---|---|
分子量 |
377.18 g/mol |
IUPAC 名称 |
2-(benzylamino)-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12IN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20) |
InChI 键 |
UIJOSPQXRLWORM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)I)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
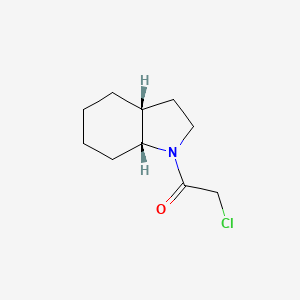
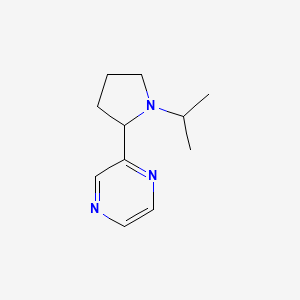
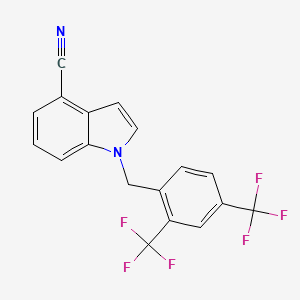
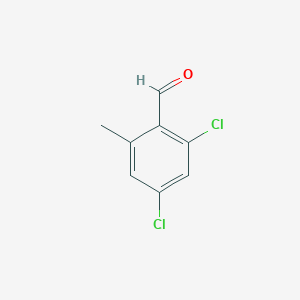
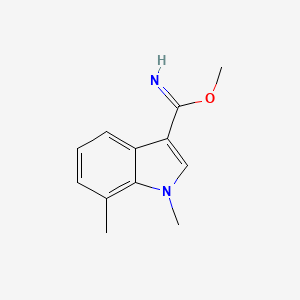
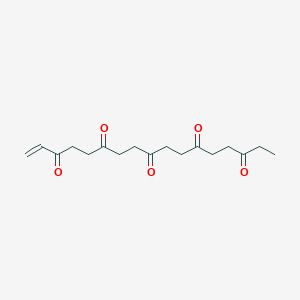
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
